(1S)-1-C-(4-Carboxythiazolidin-2-yl)-D-arabinitol

Antimalarial drug discovery MEP pathway inhibition DXR enzymology

FR-900098 is the validated, high-resolution (1.8 Å) structural template for DXR/IspC inhibitor design. Its 2‑fold potency advantage over fosmidomycin in P. falciparum and established in‑vivo efficacy make it the essential positive control for MEP‑pathway programs. Researchers rely on this benchmark to calibrate novel inhibitor IC50, evaluate prodrug permeability, and dissect GlpT‑transporter resistance mechanisms. Secure the authentic standard to accelerate your antimalarial and antibacterial pipeline.

Molecular Formula C9H17NO7S
Molecular Weight 283.30 g/mol
CAS No. 17205-71-9
Cat. No. B13736929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-C-(4-Carboxythiazolidin-2-yl)-D-arabinitol
CAS17205-71-9
Molecular FormulaC9H17NO7S
Molecular Weight283.30 g/mol
Structural Identifiers
SMILESC1C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)O
InChIInChI=1S/C9H17NO7S/c11-1-4(12)5(13)6(14)7(15)8-10-3(2-18-8)9(16)17/h3-8,10-15H,1-2H2,(H,16,17)/t3?,4-,5-,6+,7+,8?/m1/s1
InChIKeyJEPVUMTVFPQKQE-ABJQUXTLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FR-900098 (CAS 17205-71-9): A Core DXR Inhibitor for MEP Pathway-Targeted Antimicrobial and Antiparasitic Research


(1S)-1-C-(4-Carboxythiazolidin-2-yl)-D-arabinitol, commonly known as FR-900098, is a retrohydroxamate natural product and the N-acetyl derivative of fosmidomycin [1]. It acts as a potent, competitive inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR/IspC), the second and first committed enzyme in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway of isoprenoid biosynthesis [2]. This pathway is essential in many Gram-negative and Gram-positive bacteria, apicomplexan parasites (e.g., Plasmodium falciparum), and plants, but is absent in humans, providing a highly selective therapeutic target [3]. FR-900098 is a validated tool compound for studying MEP pathway inhibition and serves as a key scaffold for the development of novel antibacterial and antimalarial agents [4].

Why FR-900098 (CAS 17205-71-9) Cannot Be Substituted by Fosmidomycin or Other MEP Pathway Inhibitors


Generic substitution within the MEP inhibitor class is not scientifically valid due to profound differences in potency, bacterial uptake mechanisms, and resistance profiles. FR-900098 is not merely a structural analog of fosmidomycin; its N-acetyl modification confers a 2-fold increase in in vitro potency against Plasmodium falciparum and in vivo efficacy in murine malaria models . Furthermore, while both compounds exhibit potent enzyme inhibition against Mycobacterium tuberculosis DXR (IC50 values in the low micromolar range), their whole-cell activity is negligible due to poor penetration, a limitation addressed specifically through the development of FR-900098-derived lipophilic prodrugs that bypass the GlpT transporter dependence [1][2]. The structural biology of FR-900098 bound to Mtb DXR has been characterized at higher resolution than any other DXR complex, providing a unique and validated template for rational, structure-based design of next-generation inhibitors with improved cell permeability and resistance profiles [3].

Quantitative Evidence Differentiating FR-900098 (CAS 17205-71-9) from Its Comparators for Informed Procurement


Superior Potency Against Plasmodium falciparum DXR Compared to Fosmidomycin

FR-900098 exhibits approximately 2-fold greater potency than its parent compound, fosmidomycin, in inhibiting the growth of multiple Plasmodium falciparum strains in vitro [1]. This enhanced potency is a critical factor in its selection as a lead antimalarial candidate [2].

Antimalarial drug discovery MEP pathway inhibition DXR enzymology

Comparable In Vivo Antimalarial Efficacy with Superior In Vitro Potency in Murine Models

FR-900098 demonstrates significant in vivo efficacy in the Plasmodium vinckei mouse model of malaria. Intraperitoneal administration of >10 mg/kg FR-900098 eradicated parasites within four days [1]. Crucially, while both FR-900098 and fosmidomycin are effective in this model, FR-900098 achieves comparable or better parasite clearance at lower doses or with improved in vitro potency metrics [2].

In vivo antimalarial efficacy Rodent malaria model Pharmacodynamics

Structural Template for Rational Design of Permeable Prodrugs to Overcome Intrinsic Resistance

FR-900098 and fosmidomycin are potent inhibitors of Mycobacterium tuberculosis DXR (Mtb DXR) but lack whole-cell activity due to poor cell wall permeability and dependence on the GlpT transporter, which is absent in Mtb [1]. FR-900098 serves as the foundational scaffold for the development of lipophilic prodrugs that bypass this uptake limitation. Acyloxyalkyl and diaryl ester prodrugs of FR-900098 demonstrate significantly improved in vitro and in vivo antibacterial activity, with some prodrugs achieving Mtb MIC values of 3-12 μg/mL, whereas the parent compound is inactive [2].

Prodrug design Antitubercular agents Cell permeability

High-Resolution Structural Data Enabling Precise Structure-Based Drug Design

The ternary complex of FR-900098 bound to Mycobacterium tuberculosis DXR, Mn2+, and NADPH has been solved at a resolution of 1.8 Å (PDB ID: 4A03), a higher resolution than any previously reported DXR complex [1]. This structure provides an unparalleled atomic-level view of the inhibitor's binding mode, revealing critical interactions between the retrohydroxamate and phosphonate moieties with the enzyme's active site and cofactor [2]. This level of detail is not available for fosmidomycin bound to Mtb DXR and provides a superior template for the rational design of next-generation inhibitors with improved affinity and selectivity.

Structural biology Crystallography Drug design

Optimal Research and Procurement Scenarios for FR-900098 (CAS 17205-71-9)


Benchmarking Novel DXR Inhibitors in Plasmodium falciparum Assays

FR-900098 is the ideal positive control and benchmark compound for any study investigating new inhibitors of the MEP pathway in Plasmodium falciparum. Its well-characterized IC50 values (e.g., 90-170 nM across various P. falciparum strains) provide a reliable and reproducible standard against which the potency of novel analogs can be directly compared [1]. Its established in vivo efficacy in the P. vinckei mouse model further validates its use as a gold-standard reference in preclinical antimalarial development programs [2].

Prodrug Design and Validation for Gram-Negative and Mycobacterial Infections

FR-900098 is the essential starting scaffold for medicinal chemistry programs aimed at developing MEP pathway inhibitors with whole-cell activity against intractable Gram-negative and mycobacterial pathogens. The compound's potent enzyme inhibition (e.g., IC50 of 230 nM against F. tularensis DXR) but poor cell permeability makes it a perfect substrate for prodrug design [1]. Researchers can use FR-900098 to systematically evaluate novel prodrug moieties (e.g., acyloxyalkyl, diaryl, or phosphoramidate esters) designed to enhance passive diffusion and bypass active transport limitations, with the goal of improving MIC values from inactive to the 3-12 μg/mL range [2].

Structure-Based Drug Discovery and Computational Chemistry

The high-resolution (1.8 Å) crystal structure of FR-900098 bound to Mtb DXR (PDB: 4A03) provides an exceptional template for structure-based drug design [1]. This resource is invaluable for computational chemists performing molecular docking studies, pharmacophore modeling, and molecular dynamics simulations to identify or design novel MEP pathway inhibitors. The precise binding pose of FR-900098 allows for the rational modification of its retrohydroxamate and phosphonate moieties to improve binding affinity, selectivity for pathogen DXR over human enzymes, and drug-like properties [2].

Investigating Bacterial Resistance Mechanisms and Transporter Dependence

FR-900098 is a key tool for studying the mechanisms of intrinsic and acquired resistance to MEP pathway inhibitors. Its known dependence on the GlpT transporter for cellular entry in Francisella and other bacteria makes it a selective probe for investigating transporter function and expression [1]. Comparative studies using FR-900098 and its lipophilic, GlpT-independent prodrugs can dissect the contributions of target mutation versus uptake/efflux mechanisms to resistance, providing critical insights for developing broader-spectrum antibiotics [2].

Quote Request

Request a Quote for (1S)-1-C-(4-Carboxythiazolidin-2-yl)-D-arabinitol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.